4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine

Catalog No.
S13507168
CAS No.
M.F
C16H23N3
M. Wt
257.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2...

Product Name

4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine

IUPAC Name

4-methyl-2-piperidin-1-yl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C16H23N3/c1-13-11-16(19-9-5-2-6-10-19)18-12-14(13)15-7-3-4-8-17-15/h11-12H,2-10H2,1H3

InChI Key

ZSYHJANKJJZNQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=NCCCC2)N3CCCCC3

4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine is a chemical compound with the molecular formula C13H18N2C_{13}H_{18}N_2 and a molecular weight of 218.30 g/mol. It features a bipyridine structure, which consists of two pyridine rings connected by a carbon bridge. The compound contains a piperidine group at one end and a methyl group at the 4' position of one of the pyridine rings. This molecular structure imparts unique properties that are significant in various chemical and biological contexts.

, including:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Reduction Reactions: The tetrahydro structure allows for potential hydrogenation or reduction processes.
  • Condensation Reactions: The compound may participate in condensation reactions with aldehydes or ketones to form imines or related compounds.

These reactions are crucial for synthesizing derivatives and exploring the compound's potential applications.

Research indicates that 4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine exhibits various biological activities. It has been studied for its potential as:

  • Neuroprotective Agent: Its structural similarity to known neuroprotective compounds suggests it may have protective effects on neuronal cells.
  • Antidepressant Properties: Some studies indicate that modifications of bipyridine derivatives can exhibit antidepressant-like effects in animal models.
  • Antimicrobial Activity: Preliminary assessments suggest that this compound may possess antimicrobial properties against certain bacterial strains.

Further studies are required to elucidate the exact mechanisms of action and therapeutic potentials.

Several synthetic routes have been developed for producing 4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine. Common methods include:

  • Pyridine Ring Formation:
    • Starting from 4-methylpyridine and piperidine derivatives, cyclization reactions can be employed to form the bipyridine structure.
  • Catalytic Hydrogenation:
    • The compound can be synthesized via catalytic hydrogenation processes involving appropriate precursors under controlled conditions to ensure the formation of the tetrahydro structure.
  • Multi-step Synthesis:
    • A series of reactions involving alkylation and condensation techniques can yield the desired compound from simpler starting materials.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine has several potential applications:

  • Pharmaceutical Development: Its biological activity positions it as a candidate for drug development in treating neurological disorders.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Investigated for use in developing new materials owing to its unique structural properties.

Interaction studies involving 4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine focus on its binding affinity with various biological targets. Notable interactions include:

  • Receptor Binding Studies: Evaluating its affinity for neurotransmitter receptors may provide insights into its potential as a therapeutic agent.
  • Enzyme Inhibition Assays: Testing against specific enzymes to determine its inhibitory effects could reveal its utility in medicinal chemistry.

These studies are critical for understanding how this compound interacts at the molecular level and its implications for drug design.

When comparing 4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine with similar compounds, several noteworthy comparisons emerge:

Compound NameStructure FeaturesBiological ActivityUnique Properties
1-Methylpiperidinyl-bipyridineContains piperidine and bipyridineNeuroactiveLacks tetrahydro structure
4-MethylpyridinolSimple pyridine derivativeAntimicrobialLess complex than bipyridines
1-(Piperidinyl)-2-pyridoneContains both piperidine and pyridoneAntidepressantDifferent nitrogen positioning

The uniqueness of 4'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine lies in its specific arrangement of functional groups and stereochemistry which contribute to its distinct biological activities compared to these similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

257.189197746 g/mol

Monoisotopic Mass

257.189197746 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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